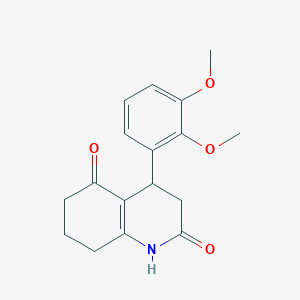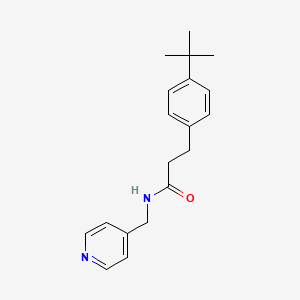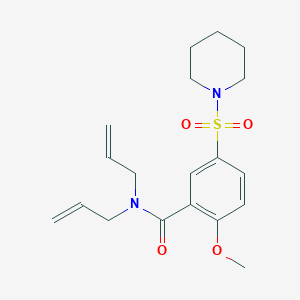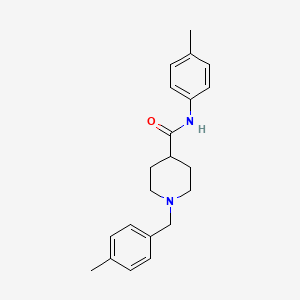![molecular formula C23H26FN3O2 B4437689 N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)
N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide, commonly known as compound 26, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This compound has attracted significant attention due to its potential use in cancer therapy.
Wirkmechanismus
Compound 26 functions by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, compound 26 stabilizes p53 and activates its tumor suppressor function. This leads to the induction of apoptosis and inhibition of tumor growth (Ding et al., 2013).
Biochemical and Physiological Effects
Compound 26 has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit tumor growth, it has been found to upregulate the expression of p21 and Bax, which are proteins involved in cell cycle arrest and apoptosis (Wang et al., 2015). Furthermore, compound 26 has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis (Ding et al., 2013).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound 26 in lab experiments is its specificity for the MDM2-p53 interaction. This allows for targeted inhibition of the interaction and avoids off-target effects. However, one limitation of using compound 26 is its poor solubility in water, which can make it difficult to administer in vivo (Wang et al., 2015).
Zukünftige Richtungen
There are several future directions for research on compound 26. One area of interest is the development of more soluble analogs of compound 26 that can be used in vivo. Another area of research is the investigation of the potential use of compound 26 in combination with other cancer therapies, such as chemotherapy and radiotherapy. Finally, further studies are needed to determine the safety and efficacy of compound 26 in animal models and human clinical trials.
Conclusion
In conclusion, compound 26 is a small molecule inhibitor of the MDM2-p53 interaction that has shown promising results in preclinical studies for its potential use in cancer therapy. The synthesis method of compound 26 involves a series of chemical reactions, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the safety and efficacy of compound 26 in animal models and human clinical trials.
Wissenschaftliche Forschungsanwendungen
Compound 26 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis and inhibit tumor growth in several cancer cell lines, including breast cancer, lung cancer, and leukemia (Ding et al., 2013; Wang et al., 2015). In addition, compound 26 has been found to sensitize cancer cells to chemotherapy and radiotherapy (Wang et al., 2015).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[2-(prop-2-enylcarbamoyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-2-13-25-23(29)20-5-3-4-6-21(20)26-22(28)18-11-14-27(15-12-18)16-17-7-9-19(24)10-8-17/h2-10,18H,1,11-16H2,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDAVKJVXCFGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2,5-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437648.png)
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)
![1-[3-(4-ethylphenyl)propanoyl]indoline](/img/structure/B4437660.png)

![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-phenylacetamide](/img/structure/B4437673.png)

![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)

